molecular formula C11H11Cl3N2O2 B11016623 N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trichloroacetamide

N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trichloroacetamide

Cat. No.: B11016623
M. Wt: 309.6 g/mol
InChI Key: QJGPQPHSQTVVCQ-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trichloroacetamide is a chemical compound with a unique structure that includes an acetyl group, a methylamino group, and a trichloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trichloroacetamide typically involves the reaction of 4-acetylaminophenol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-acetylaminophenol in an appropriate solvent such as dichloromethane.
  • Add pyridine to the solution to act as a base.
  • Slowly add trichloroacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trichloroacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trichloroacetamide groups into molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The trichloroacetamide group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trichloroacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various applications.

Properties

Molecular Formula

C11H11Cl3N2O2

Molecular Weight

309.6 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2,2,2-trichloroacetamide

InChI

InChI=1S/C11H11Cl3N2O2/c1-7(17)16(2)9-5-3-8(4-6-9)15-10(18)11(12,13)14/h3-6H,1-2H3,(H,15,18)

InChI Key

QJGPQPHSQTVVCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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